N-benzyl-2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-BENZYL-2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a benzofuran moiety, a benzothiophene ring, and an acetamido group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran and benzothiophene intermediates. The benzofuran intermediate can be synthesized through a one-pot reaction involving methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCl2 . The benzothiophene intermediate is often prepared via cyclization reactions using appropriate thiol and amine precursors.
The final step involves the coupling of the benzofuran and benzothiophene intermediates with the acetamido group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or benzothiophene rings, especially in the presence of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-BENZYL-2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N-BENZYL-2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethyl-2-pyrimidinyl)-benzene derivatives: Known for their anti-HIV activity.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Evaluated for anticancer activity.
Indole derivatives: Studied for their antimicrobial and anti-inflammatory properties.
Properties
Molecular Formula |
C28H28N2O3S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-benzyl-2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C28H28N2O3S/c1-17-12-18(2)25-20(16-33-22(25)13-17)14-24(31)30-28-26(21-10-6-7-11-23(21)34-28)27(32)29-15-19-8-4-3-5-9-19/h3-5,8-9,12-13,16H,6-7,10-11,14-15H2,1-2H3,(H,29,32)(H,30,31) |
InChI Key |
NPIIECBGGKKANN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5)C |
Origin of Product |
United States |
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